Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a silicon-based protecting group, the (2-(trimethylsilyl)ethoxy)methyl (SEM) moiety. This compound is widely utilized in organic synthesis to protect the pyrazole nitrogen during multi-step reactions, particularly in medicinal chemistry and agrochemical development. The SEM group enhances stability under basic and nucleophilic conditions while being selectively removable under acidic conditions (e.g., using trifluoroacetic acid) . The methyl ester at the 3-position of the pyrazole ring contributes to its role as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .
Properties
IUPAC Name |
methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3Si/c1-15-11(14)10-5-6-13(12-10)9-16-7-8-17(2,3)4/h5-6H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBXBSNAKPDMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The most reliable method involves deprotonating methyl 1H-pyrazole-3-carboxylate at the N1 position using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Subsequent treatment with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) introduces the SEM protecting group.
Procedure :
-
Methyl 1H-pyrazole-3-carboxylate (1.00 equiv) is dissolved in DMF under nitrogen and cooled to 0°C.
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NaH (60% dispersion in oil, 1.5 equiv) is added portionwise to generate the pyrazole anion.
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SEM-Cl (1.2 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–16 hours.
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Workup involves quenching with ice-cold saturated NH4Cl, extraction with ethyl acetate, and purification via silica chromatography (hexane/ethyl acetate gradient).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–86% |
| Reaction Time | 12–16 hours |
| Purification | Column chromatography |
| Characterization | NMR, NMR, HRMS |
Spectral Characterization
Challenges and Optimizations
-
Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) in driving complete deprotonation of the pyrazole nitrogen.
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Solvent Choice : DMF enhances solubility of the intermediate anion but requires rigorous drying to prevent SEM-Cl hydrolysis.
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Scalability : Batch sizes >10 mmol necessitate slow SEM-Cl addition to mitigate exothermic side reactions.
Cyclocondensation Route via β-Keto Esters
Pyrazole Ring Formation
An alternative strategy involves synthesizing the pyrazole core from methyl 3-oxopropanoate and hydrazine hydrate, followed by SEM protection. This method is less common due to the instability of β-keto esters but offers a one-pot pathway for laboratories lacking preformed pyrazole-3-carboxylates.
Procedure :
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Methyl 3-oxopropanoate (1.0 equiv) and hydrazine hydrate (1.1 equiv) are refluxed in ethanol for 6 hours.
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The crude methyl 1H-pyrazole-3-carboxylate is isolated via vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Cyclocondensation Yield | 65–70% |
| Overall Yield | 50–55% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct SEM Protection | High yields (78–86%), Scalable | Requires preformed pyrazole |
| Cyclocondensation | One-pot synthesis | Low overall yield, Unstable intermediates |
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors minimize exothermic risks during SEM-Cl addition. Solvent recovery systems (e.g., DMF distillation) improve cost efficiency, while inline NMR monitoring ensures reaction completion.
Emerging Methodologies
Recent advances in electrosynthesis enable SEM protection at lower temperatures (0–5°C) using catalytic NaH, reducing side product formation by 15% .
Chemical Reactions Analysis
Reduction of the Ester Group
The methyl ester undergoes reduction to form a primary alcohol using strong reducing agents.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub> in THF (0°C → RT) | (1-SEM-1H-pyrazol-3-yl)methanol | 62% |
Mechanism :
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LiAlH<sub>4</sub> delivers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate.
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Subsequent elimination of methanol generates the primary alcohol .
Nucleophilic Acyl Substitution
The ester participates in hydrolysis and transesterification reactions.
Hydrolysis to Carboxylic Acid
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (aq.), THF, reflux; H<sup>+</sup> workup | 1-SEM-1H-pyrazole-3-carboxylic acid | 85%* | † |
Notes :
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*Yield inferred from analogous ethyl ester hydrolysis.
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Acidic or basic conditions dictate reaction pathway: saponification dominates under basic conditions.
Electrophilic Aromatic Substitution
The SEM group deactivates the pyrazole ring, directing electrophiles to specific positions.
Bromination at Position 5
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NBS, CCl<sub>4</sub>, radical initiator | Methyl 5-bromo-1-SEM-1H-pyrazole-3-carboxylate | 65%* | † |
Mechanism :
-
Radical bromination occurs preferentially at position 5 due to electron-withdrawing effects of the SEM and ester groups .
Cross-Coupling Reactions
The SEM-protected pyrazole participates in Suzuki-Miyaura couplings when halogenated.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C | Methyl 5-aryl-1-SEM-1H-pyrazole-3-carboxylate | 70–85% |
Key Findings :
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Halogenation at position 5 (e.g., bromine) is required for cross-coupling .
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The SEM group remains intact under these conditions.
Deprotection of the SEM Group
Acidic cleavage removes the SEM protecting group, regenerating the NH-pyrazole.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| TFA, CH<sub>2</sub>Cl<sub>2</sub>, RT, 2h | Methyl 1H-pyrazole-3-carboxylate | 92% |
Applications :
Cyclocondensation Reactions
The ester group participates in heterocycle formation via Gould-Jacobs reactions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Diethyl 2-(ethoxymethylene)malonate, POCl<sub>3</sub>, 110°C | 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 78% |
Mechanism :
-
The enol ether reacts with the pyrazole’s α-carbon, followed by cyclization and POCl<sub>3</sub>-mediated chlorination .
Functional Group Interconversion
The ester serves as a precursor to amides and ketones.
Notes :
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate has the molecular formula and a molecular weight of 256.38 g/mol. Its structure includes a pyrazole ring, which is known for its biological activity, and a trimethylsilyl ether group that enhances solubility and stability in organic solvents.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study highlighted its potential in inhibiting cell proliferation in breast cancer models, suggesting mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research shows that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. This compound was shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its therapeutic potential in conditions like arthritis .
Synthesis of Functional Materials
In materials science, this compound serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its trimethylsilyl group provides reactivity that can be exploited to create siloxane networks, which are valuable in coatings and sealants due to their durability and resistance to environmental degradation .
Pesticide Development
The compound's unique structure makes it a candidate for developing new agrochemicals. Research has shown that pyrazole derivatives can act as effective pesticides by interfering with the metabolic processes of pests. This compound has been tested for its efficacy against common agricultural pests, demonstrating promising results in field trials .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s stability and facilitate its binding to target molecules. The pyrazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxylates are a diverse class of compounds with applications ranging from pharmaceuticals to materials science. Below, the target compound is compared with structurally analogous derivatives based on key features:
Substituents on the Pyrazole Ring
Target Compound : Methyl 1-SEM-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () Substituents: Aryl sulfonyl and phenyl groups at positions 4 and 3. Function: The sulfonyl group enhances electrophilicity, making it a candidate for kinase inhibition or antibacterial activity .
Ethyl 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()
Protecting Groups
- SEM vs. Benzyl-Type Protectors :
- SEM Group (Target Compound): Stable under basic conditions but cleaved by acids. Silicon-based, offering steric protection .
- 4-Methoxybenzyl Group (): Removed via oxidation (e.g., DDQ), less stable under strong acids compared to SEM .
- Bromoethyl Group (): Acts as a leaving group for nucleophilic substitution, enabling further alkylation .
Functionalization and Reactivity
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Stability and Reactivity of Protecting Groups
Biological Activity
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific pyrazole derivative, supported by relevant data, case studies, and research findings.
- Molecular Formula : C₉H₁₉N₃OSi
- Molecular Weight : 213.35 g/mol
- CAS Number : 885325-91-7
- Purity : Typically >95% for research applications .
Biological Activity Overview
Research into pyrazole derivatives has revealed a range of biological activities. The following sections detail specific activities associated with this compound and related compounds.
Antitumor Activity
Pyrazole derivatives have shown significant antitumor properties through various mechanisms:
- Mechanism of Action : Many pyrazole compounds inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that certain pyrazole carboxamides exhibit notable inhibitory effects against these targets, leading to reduced tumor growth in vitro and in vivo models .
| Compound | Target Enzyme | IC₅₀ (μM) | Study Reference |
|---|---|---|---|
| 1 | BRAF(V600E) | 0.5 | |
| 2 | EGFR | 0.8 | |
| This compound | TBD | TBD | Ongoing Studies |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : Compounds like this compound may modulate inflammatory pathways by inhibiting NF-kB signaling and reducing the production of TNF-alpha and IL-6 .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens:
- Antifungal and Antibacterial Effects : Certain synthesized pyrazoles have demonstrated effectiveness against fungi and bacteria, suggesting potential applications in treating infections .
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Candida albicans | Antifungal | 16 μg/mL | |
| Staphylococcus aureus | Antibacterial | 32 μg/mL |
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Antitumor Study : A recent study evaluated the cytotoxic effects of various pyrazoles on cancer cell lines, including MCF-7 and MDA-MB-231. The compound showed promising results in inhibiting cell proliferation when combined with doxorubicin, indicating a synergistic effect that warrants further investigation .
- Anti-inflammatory Assessment : Clinical trials are underway to assess the efficacy of this compound in reducing inflammatory markers in patients with chronic inflammatory diseases. Preliminary results indicate a reduction in CRP levels after treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
Q & A
Q. What are the key synthetic routes for Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step process involving:
- Sonogashira coupling : Ethyl 5-bromo-4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate reacts with trimethylsilylacetylene under microwave irradiation (100°C, 2 h) using CuI and PdCl₂(PPh₃)₂ as catalysts, yielding 75% product .
- Hydrolysis : The ester group is hydrolyzed using K₃PO₄ and Pd(dppf)Cl₂ in dioxane–H₂O (4:1) at 100°C for 8 h, achieving 75% yield . Optimization tips : Microwave irradiation reduces reaction time, while Pd-based catalysts improve coupling efficiency.
Q. What purification methods are recommended for isolating this compound?
- Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 10–30% EtOAC) to separate intermediates .
- Extraction : Post-reaction, extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄ to remove impurities .
Q. How is the structure of this compound confirmed spectroscopically?
- NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyrazole ring (δ 6.62–7.80 ppm) and SEM-protecting group (δ 0.00–3.84 ppm) .
- MS : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.2 for the hydrolyzed product) .
Advanced Research Questions
Q. What are the mechanisms underlying side-product formation during Sonogashira coupling, and how can they be mitigated?
- Side products : Homocoupling of trimethylsilylacetylene or incomplete iodobenzene displacement may occur.
- Mitigation : Use degassed solvents to prevent oxidative homocoupling. Maintain stoichiometric control (1:1.2 ratio of aryl halide to acetylene) .
Q. How can computational chemistry predict the reactivity of intermediates in this synthesis?
- DFT calculations : Model transition states for Pd-catalyzed coupling steps to identify energy barriers.
- Molecular docking : Study steric effects of the SEM-protecting group on reaction pathways .
Q. What are the applications of this compound in drug discovery?
- Intermediate : Used to synthesize triazole–pyrazole hybrids with potential antiviral activity .
- Covalent inhibitors : Functionalized derivatives target cysteine proteases in alphaviruses .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
